2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate
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Overview
Description
2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate is an organic compound known for its vibrant yellow color. It is commonly used as a synthetic dye, particularly in the textile industry. The compound is characterized by its complex structure, which includes a cyanoethyl group, a nitrophenyl azo group, and an isobutyrate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate typically involves a two-step reaction process:
Formation of Intermediate: The first step involves the reaction of 2-aminoethyl isobutyrate with 4-amino-2-cyanophenylamine to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2-cyano-4-nitrophenylamine through a diazo coupling reaction to produce the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the cyanoethyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical assays and experiments.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate involves its interaction with molecular targets through its azo and cyano groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The cyano group can participate in nucleophilic addition reactions, further influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Cyanoethyl)(4-((2-cyano-4-nitrophenyl)azo)phenyl)amino)ethyl butylcarbamate
- 3-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)-N-ethylpropanamide
- 2-((2-Cyanoethyl)(4-((2-cyano-4-nitrophenyl)azo)phenyl)amino)ethyl N-butylcarbamate
Uniqueness
2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its vibrant yellow color and stability under various conditions make it particularly valuable in industrial applications.
Properties
CAS No. |
75908-85-9 |
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Molecular Formula |
C21H23N5O4 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylpropanoate |
InChI |
InChI=1S/C21H23N5O4/c1-16(2)21(27)30-15-14-25(13-3-12-22)19-8-4-17(5-9-19)23-24-18-6-10-20(11-7-18)26(28)29/h4-11,16H,3,13-15H2,1-2H3 |
InChI Key |
FUPDULJPZHOYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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